

Application Notes and Protocols for IPrAuCl-Catalyzed Intramolecular Hydroamination of Alkynes

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Compound of Interest		
Compound Name:	IPrAuCl	
Cat. No.:	B13921371	Get Quote

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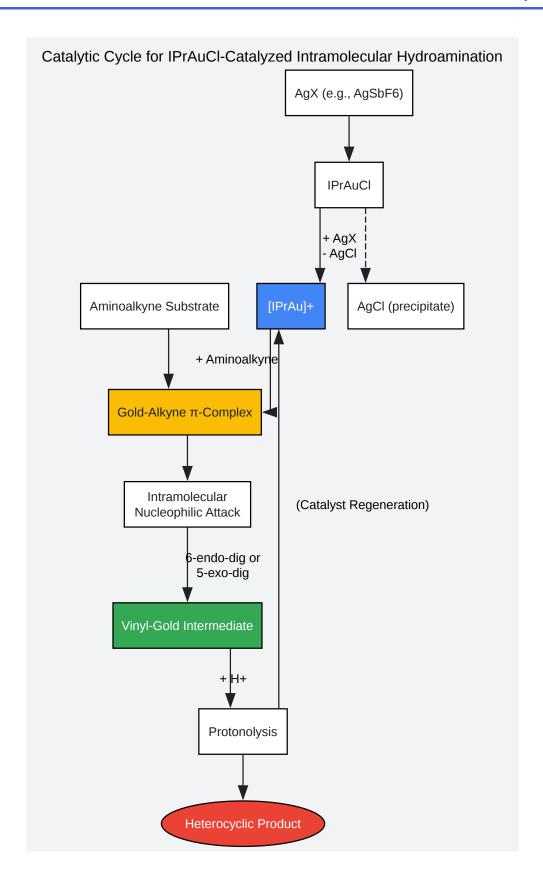
Introduction

Gold(I) complexes, particularly those featuring N-heterocyclic carbene (NHC) ligands such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have emerged as powerful catalysts for a variety of organic transformations. The **IPrAuCl** complex, in conjunction with a halide scavenger, is a highly effective catalyst for the intramolecular hydroamination of alkynes. This atom-economical reaction provides a direct route to nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. The mild reaction conditions and high functional group tolerance make this methodology particularly attractive for late-stage functionalization in drug discovery.

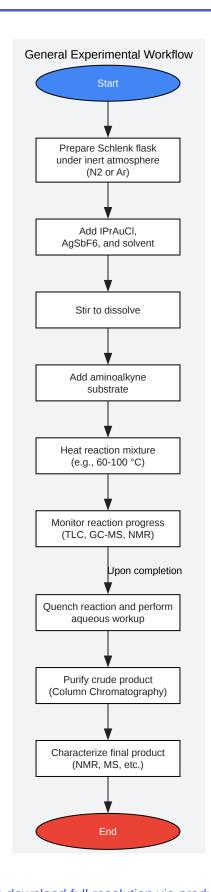
Catalytic Pathway

The catalytic cycle for the **IPrAuCI**-catalyzed intramolecular hydroamination of alkynes is initiated by the in-situ generation of the active cationic gold(I) species. This is typically achieved by abstracting the chloride ligand with a silver salt. The cationic gold catalyst then coordinates to the alkyne, activating it for nucleophilic attack by the tethered amine. Subsequent protonolysis regenerates the active catalyst and releases the heterocyclic product.









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